sodium;4-ethenylbenzenesulfonate
Description
Chemical Identity: Sodium 4-ethenylbenzenesulfonate (CAS 2695-37-6), also known as sodium p-styrenesulfonate, is a sodium salt of a sulfonated aromatic compound. Its molecular formula is C₈H₇NaO₃S, with a molecular weight of 206.19 g/mol . Key synonyms include sodium 4-vinylbenzenesulfonate, styrene-4-sulfonic acid sodium salt, and benzenesulfonic acid, 4-ethenyl-, sodium salt .
Structure and Properties: The compound features a sulfonate group (-SO₃⁻) attached to a benzene ring substituted with an ethenyl (vinyl) group at the para position. This reactive vinyl group enables polymerization, making it a critical monomer for synthesizing polyelectrolytes and ion-exchange resins . It is highly water-soluble due to the ionic sulfonate group, a characteristic shared with other sodium aryl sulfonates .
Applications:
Sodium 4-ethenylbenzenesulfonate is widely used in:
- Ion-exchange membranes for water desalination and energy storage .
- Copolymers (e.g., with acrylamide or acrylic acid) to enhance hydrophilicity and conductivity in materials .
- Pharmaceutical formulations, such as in the potassium-sodium copolymer tolevamer (CAS 81998-90-5) for treating gastrointestinal disorders .
Properties
IUPAC Name |
sodium;4-ethenylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTALRAZSCGSKN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound. Include details about the starting materials, reagents, catalysts, solvents, and reaction conditions (temperature, pressure, time, etc.).
Industrial Production Methods: Explain the industrial production methods for the compound. Highlight any large-scale processes, equipment used, and any specific challenges or considerations in the production process.
Chemical Reactions Analysis
Types of Reactions: Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, elimination, etc.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Mention any specific catalysts, solvents, or temperature and pressure conditions.
Major Products: Describe the major products formed from these reactions. Include any relevant reaction mechanisms or pathways.
Scientific Research Applications
Provide a comprehensive description of the scientific research applications of the compound. Include its use in various fields such as chemistry, biology, medicine, and industry. Mention any significant studies or discoveries involving the compound.
Mechanism of Action
Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include any relevant biochemical or physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium 4-Methylbenzenesulfonate (CAS 657-84-1)
Molecular Formula : C₇H₇NaO₃S; Molecular Weight : 194.18 g/mol .
- Structural Difference : A methyl (-CH₃) group replaces the ethenyl group.
- Applications : Primarily a hydrotrope in detergents and a laboratory chemical .
- Safety : Causes severe eye irritation (H319) but lacks polymerization reactivity .
Sodium 4-Tridecylbenzenesulfonate (CAS 14356-40-2)
Molecular Formula : C₁₉H₃₁NaO₃S; Molecular Weight : 362.5 g/mol .
- Structural Difference : A long tridecyl (-C₁₃H₂₇) chain enhances hydrophobicity.
- Applications : Surfactant in industrial cleaning and emulsification .
Ethyl [(4-Methylphenyl)sulfonyl]acetate
Molecular Formula : C₁₁H₁₄O₄S; Molecular Weight : 242.29 g/mol .
- Structural Difference: An ethyl ester (-COOEt) replaces the sodium sulfonate, making it non-ionic.
4-Ethylanilinium 4-Methylbenzene Sulfonate
Molecular Formula: C₁₅H₁₇NO₃S; Molecular Weight: 307.36 g/mol .
- Structural Difference : Combines an ethyl-substituted anilinium cation with a methylbenzenesulfonate anion.
- Applications : Studied for crystallographic properties rather than industrial use .
Sodium 4-(4-Methyl-3-Nitrobenzoylamino)Benzenesulphonate (CAS 84029-45-8)
Molecular Formula : C₁₄H₁₁N₂O₆SNa; Molecular Weight : 374.3 g/mol .
- Structural Difference: Contains a nitro (-NO₂) and benzoylamino (-NHCOC₆H₃CH₃) group.
- Applications : Likely used in specialized niches like dyes or pharmaceuticals due to its complex structure .
Research Findings and Data Tables
Table 1: Comparative Analysis of Sodium Aryl Sulfonates
Key Findings:
- Reactivity: The ethenyl group in sodium 4-ethenylbenzenesulfonate enables polymerization, distinguishing it from non-reactive analogs like sodium 4-methylbenzenesulfonate .
- Solubility : All sodium sulfonates exhibit high water solubility, but longer alkyl chains (e.g., tridecyl) reduce solubility and increase surfactant properties .
- Safety : Sodium 4-methylbenzenesulfonate’s eye irritation hazard (H319) highlights the need for protective equipment, a consideration less emphasized for the ethenyl variant .
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